molecular formula C14H18N2O3 B4923188 N-(1-METHYLPIPERIDIN-4-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE

N-(1-METHYLPIPERIDIN-4-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B4923188
M. Wt: 262.30 g/mol
InChI Key: SUSANNMMKDUXET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-METHYLPIPERIDIN-4-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its significant role in the pharmaceutical industry due to its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-METHYLPIPERIDIN-4-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE typically involves the formation of piperidine derivatives through various methods. Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .

Industrial Production Methods

Industrial production of piperidine derivatives often employs cost-effective and scalable methods. These methods include multicomponent reactions, hydrogenation, and cycloaddition reactions . The choice of method depends on the desired yield, purity, and specific application of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(1-METHYLPIPERIDIN-4-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-(1-METHYLPIPERIDIN-4-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1-METHYLPIPERIDIN-4-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to interact with neurotransmitter receptors, enzymes, and ion channels. These interactions can modulate various biological processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-METHYLPIPERIDIN-4-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to interact with a wide range of molecular targets makes it a valuable compound for scientific research and drug development .

Properties

IUPAC Name

N-(1-methylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-16-6-4-11(5-7-16)15-14(17)10-2-3-12-13(8-10)19-9-18-12/h2-3,8,11H,4-7,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSANNMMKDUXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.